N-Benzyl-5-bromo-2-chlorobenzamide
Description
BenchChem offers high-quality N-Benzyl-5-bromo-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-5-bromo-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNVANLUVHVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589614 | |
| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892018-65-4 | |
| Record name | 5-Bromo-2-chloro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892018-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Purification of N-Benzyl-5-bromo-2-chlorobenzamide by Recrystallization: A Detailed Protocol and Technical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
N-Benzyl-5-bromo-2-chlorobenzamide is a compound of significant interest in synthetic organic chemistry and drug discovery. The purity of such active pharmaceutical ingredients (APIs) and intermediates is paramount, as impurities can affect biological activity, toxicity, and final product stability.[1][2][3] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[4] This application note provides a comprehensive, field-proven protocol for the purification of N-Benzyl-5-bromo-2-chlorobenzamide using recrystallization. It delves into the underlying principles, systematic solvent selection, a step-by-step workflow, troubleshooting, and methods for purity verification, designed for researchers and professionals in pharmaceutical development.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a purification technique, not merely a precipitation. Its efficacy hinges on the principle that the solubility of a compound in a solvent generally increases with temperature.[5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be filtered off at this stage. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (the "mother liquor"). The formation of a crystal lattice is a highly specific process, which tends to exclude foreign molecules (impurities), leading to a significant increase in purity.[4][6]
Solvent Selection: The Critical Determinant of Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[7] An ideal solvent should exhibit a steep solubility curve for the target compound—that is, it should dissolve a large amount of N-Benzyl-5-bromo-2-chlorobenzamide when hot, but very little when cold.[7]
Key Characteristics of an Ideal Recrystallization Solvent:
-
Solubility Profile: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[8]
-
Impurity Solubility: Soluble impurities should remain dissolved in the cold solvent, while insoluble impurities should not dissolve at all, even when hot.[8][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8][9]
-
Volatility: The solvent should have a relatively low boiling point (typically below 100°C) to allow for easy removal from the purified crystals during the drying phase.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7][9]
Analyzing the Solute: N-Benzyl-5-bromo-2-chlorobenzamide (C₁₄H₁₁BrClNO) possesses both polar (the amide group) and non-polar (the benzyl and substituted phenyl rings) characteristics.[10] This dual nature suggests that single solvents of intermediate polarity or a mixed-solvent system may be effective. Alcohols like ethanol or methanol are often good starting points for amides.[11] A common and effective approach for amides is an ethanol/water solvent pair.[12]
Screening Potential Solvents: A systematic approach to solvent selection involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.[5]
| Solvent | Boiling Point (°C)[7] | Predicted Solubility Profile for N-Benzyl-5-bromo-2-chlorobenzamide | Rationale & Comments |
| Ethanol | 78 | Good Candidate. Likely soluble when hot, less soluble when cold. | The hydroxyl group can hydrogen bond with the amide, while the ethyl group interacts with the non-polar rings. A very common choice for amides.[13] |
| Methanol | 65 | Good Candidate. Similar to ethanol but more polar. | May be too effective a solvent, leading to lower recovery. Worth testing.[14] |
| Isopropanol | 82 | Good Candidate. Less polar than ethanol. | May offer a better solubility differential than ethanol if the compound is highly soluble in hot ethanol. |
| Ethyl Acetate | 77 | Possible Candidate. | An ester of intermediate polarity. Often used in solvent mixtures (e.g., with hexanes).[13] |
| Acetone | 56 | Possible Candidate. | A polar aprotic solvent. Its low boiling point can be advantageous for drying but also makes it highly flammable.[7] |
| Water | 100 | Poor Single Solvent. Likely insoluble even when hot. | The large non-polar structure of the molecule will dominate, making it poorly soluble in water.[13] However, it is an excellent anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone. |
| Hexanes | 69 | Poor Single Solvent. Likely insoluble. | A non-polar solvent that will not effectively solvate the polar amide group. Useful as an anti-solvent. |
Detailed Experimental Protocol
This protocol outlines the purification of crude N-Benzyl-5-bromo-2-chlorobenzamide using a single-solvent recrystallization method, with notes on adapting for a mixed-solvent system.
Materials and Equipment:
-
Crude N-Benzyl-5-bromo-2-chlorobenzamide
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven or desiccator
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude N-Benzyl-5-bromo-2-chlorobenzamide into an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Never heat organic solvents over an open flame.
-
Add the solvent in small portions from a separate flask of hot solvent, allowing the solution to return to a boil between additions.[11] The goal is to use the minimum amount of hot solvent required to completely dissolve the solid. Using excess solvent will reduce the final yield.
Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)
-
If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after adding activated charcoal) are present in the hot solution, they must be removed by hot filtration.[11]
-
To prevent premature crystallization in the funnel, use a pre-heated glass funnel and receiving flask. Place the funnel and fluted filter paper over the receiving flask and allow them to heat in the vapor of the boiling solvent before filtering.
-
Pour the hot solution through the fluted filter paper quickly. If crystals form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.
Step 3: Crystallization (Crystal Formation)
-
Once a clear, saturated solution is obtained, remove it from the heat source. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[11] Slow cooling is crucial as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[11]
Step 4: Isolation of Crystals (Vacuum Filtration)
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Pour the cold slurry of crystals into the Büchner funnel in one motion.
-
Wash the crystals with a minimum amount of ice-cold solvent . This removes any residual mother liquor containing dissolved impurities. Using warm or excessive solvent will dissolve some of the product, reducing the yield.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
Step 5: Drying the Purified Crystals
-
Carefully remove the filter cake of crystals from the funnel and spread it on a watch glass.
-
Allow the crystals to air-dry completely. For faster results, use a vacuum desiccator or a drying oven set to a low temperature (well below the compound's melting point).
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the purification process.
Caption: Workflow for the purification of a solid compound by recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid) | The solution is supersaturated at a temperature above the compound's melting point, or the boiling point of the solvent is too high.[12] | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, a different solvent with a lower boiling point may be required.[12] |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. The compound is very soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce nucleation.[5] Consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent). |
| Very Low Recovery / Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated for hot filtration. |
| Colored Product | Colored impurities were not fully removed. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[11] Use only a small amount, as it can also adsorb the desired product. |
Conclusion and Purity Assessment
Following this protocol enables the effective purification of N-Benzyl-5-bromo-2-chlorobenzamide, yielding a product with significantly enhanced purity suitable for downstream applications in pharmaceutical research and development. The final purity of the recrystallized material should be confirmed using analytical techniques such as:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and reveals the presence of any remaining impurities.
This self-validating protocol, grounded in the fundamental principles of crystallization, provides a robust framework for obtaining high-purity N-Benzyl-5-bromo-2-chlorobenzamide.
References
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PMC. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Crystallization - Pharmaceutical Engineering. Retrieved from [Link]
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MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material. Retrieved from [Link]
-
Vaisala. (n.d.). Pharmaceutical crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N-benzyl-5-bromo-benzamide. Retrieved from [Link]
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Application Notes and Protocols: Synthesis and Anticancer Evaluation of N-benzyl-5-bromoindolin-2-one Derivatives
Introduction: The Privileged Scaffold of Indolin-2-one in Oncology
The indolin-2-one core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] This "privileged structure" serves as a versatile scaffold for the design and development of novel therapeutic agents, particularly in the realm of oncology.[1][3] Several indolin-2-one derivatives have been successfully developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][4] Kinase inhibition has emerged as a cornerstone of targeted cancer therapy, and the indolin-2-one framework has proven to be a key player in this field.[5][6]
Notably, the multi-kinase inhibitor Sunitinib, which features an indolin-2-one core, has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, validating the therapeutic potential of this scaffold.[2] The core structure's amenability to substitution at various positions allows for the fine-tuning of inhibitory activity and selectivity against different kinase targets.[5][7] This guide focuses on a specific subclass: N-benzyl-5-bromoindolin-2-one derivatives. The introduction of a benzyl group at the N1 position and a bromine atom at the C5 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this an interesting scaffold for further anticancer drug discovery.[8][9]
This document provides a comprehensive overview of the synthesis of N-benzyl-5-bromoindolin-2-one derivatives and detailed protocols for their evaluation as potential anticancer agents.
Synthetic Strategy and Protocols
The synthesis of N-benzyl-5-bromoindolin-2-one derivatives typically involves a multi-step process, beginning with the preparation of the core 5-bromoindolin-2-one, followed by N-benzylation and subsequent derivatization at the C3 position. The rationale behind this stepwise approach is to first construct the foundational scaffold and then introduce chemical diversity to explore structure-activity relationships (SAR).
Overall Synthetic Workflow
The general synthetic route is outlined below. This workflow allows for the creation of a library of derivatives by varying the substituents introduced in the final step.
Caption: General synthetic workflow for N-benzyl-5-bromoindolin-2-one derivatives.
Protocol 1: Synthesis of 1-Benzyl-5-bromoindolin-2-one (Core Scaffold)
This protocol details the N-benzylation of commercially available 5-bromoindolin-2-one. The selection of a suitable base and solvent is critical for achieving a high yield. Potassium carbonate is a moderately strong base that is effective in deprotonating the indolinone nitrogen, while DMF serves as a polar aprotic solvent that facilitates the SN2 reaction with benzyl bromide.
Materials:
-
5-Bromoindolin-2-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromoindolin-2-one (1 equivalent) in DMF in a round-bottom flask, add anhydrous potassium carbonate (2-3 equivalents).
-
Addition of Benzylating Agent: While stirring at room temperature, add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-benzyl-5-bromoindolin-2-one as a solid.
Protocol 2: Synthesis of 3-Substituted N-Benzyl-5-bromoindolin-2-one Derivatives
The C3 position of the indolin-2-one ring is a common site for introducing chemical diversity.[7] A Knoevenagel-type condensation with various aldehydes or ketones is a straightforward method to achieve this. The use of a catalytic amount of a base like piperidine in a protic solvent such as ethanol is a standard and effective condition for this transformation.[10]
Materials:
-
1-Benzyl-5-bromoindolin-2-one
-
Substituted aldehydes or ketones
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-5-bromoindolin-2-one (1 equivalent) and a substituted aldehyde or ketone (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-substituted derivative. Further purification by recrystallization may be necessary if required.
Anticancer Activity Evaluation
Once a library of N-benzyl-5-bromoindolin-2-one derivatives has been synthesized, their potential as anticancer agents needs to be assessed. This typically involves a tiered approach, starting with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more in-depth mechanistic studies for the most potent compounds.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A-549 lung cancer)[8][9][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized N-benzyl-5-bromoindolin-2-one derivatives
-
Doxorubicin (positive control)[11]
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for a series of N-benzyl-5-bromoindolin-2-one derivatives against two cancer cell lines, based on published data for similar compounds.[11][12]
| Compound | R Group at C3 | IC₅₀ (µM) vs. MCF-7[11] | IC₅₀ (µM) vs. A-549[11] |
| 1 | -H | > 100 | > 100 |
| 2a | -Phenyl | 19.53 ± 1.05 | > 100 |
| 2b | -4-Fluorophenyl | 7.17 ± 0.94 | 20.43 ± 1.51 |
| 2c | -4-Chlorophenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |
| Doxorubicin | - | 4.30 ± 0.84 | 6.4 ± 0.79 |
Data are presented as mean ± SD from three independent experiments.
Mechanistic Studies: Unraveling the Mode of Action
For lead compounds exhibiting potent cytotoxicity, further investigation into their mechanism of action is crucial. Many indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]
VEGFR-2 Inhibition and Apoptosis Induction Pathway
The following diagram illustrates a potential mechanism of action where the synthesized compounds inhibit VEGFR-2, leading to the induction of apoptosis.
Caption: Proposed mechanism of action via VEGFR-2 inhibition and apoptosis induction.
Protocol 4: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of the synthesized compounds on VEGFR-2 kinase activity. Commercially available kinase assay kits are often used for this purpose.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Synthesized compounds
-
Sorafenib (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the synthesized compound at various concentrations.
-
Initiation of Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, following the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay can determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cells (e.g., MCF-7)
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.
Conclusion and Future Directions
The N-benzyl-5-bromoindolin-2-one scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide are robust and allow for the generation of a diverse library of compounds. The subsequent biological evaluation protocols provide a clear pathway for identifying potent cytotoxic agents and elucidating their mechanism of action. Further optimization of lead compounds through medicinal chemistry efforts, guided by structure-activity relationship studies and in vivo efficacy testing in animal models, will be crucial in advancing these promising molecules towards clinical development.
References
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed, 37049966. [Link]
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. [Link]
-
Xiao, Z., et al. (2017). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, M., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link]
-
Abdel-rahman, H. M., & Abdel-Meguid, M. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]
-
Jo, E., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]
-
Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Lv, P.-C., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules. [Link]
-
Chen, J., et al. (2019). A Practical Synthesis of 2-Substituted 5-Bromoindoles. CHIMIA International Journal for Chemistry. [Link]
-
Kumar, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Karcı, F., & Ertan, N. (2005). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry. [Link]
-
Romagnoli, R., et al. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert Opinion on Therapeutic Patents. [Link]
-
Ferla, S., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. RSC Medicinal Chemistry. [Link]
-
Yamashiro, T., et al. (2022). Synthesis of 2-monosubstituted indolin-3-ones by cine-substitution of 3-azido-2-methoxyindolines. Organic Chemistry Frontiers. [Link]
-
Li, W., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-5-bromo-2-chlorobenzamide
Welcome to the technical support center for the synthesis of N-Benzyl-5-bromo-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this specific amide bond formation. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to ensure the integrity and reproducibility of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but the final product is impure. What are the most likely side products in the synthesis of N-Benzyl-5-bromo-2-chlorobenzamide?
A1: In a typical Schotten-Baumann reaction between 5-bromo-2-chlorobenzoyl chloride and benzylamine, several side products can arise, leading to a complex product mixture. The most common impurities are:
-
Unreacted Starting Materials: Residual 5-bromo-2-chlorobenzoyl chloride and benzylamine.
-
Hydrolysis of Acyl Chloride: Formation of 5-bromo-2-chlorobenzoic acid.
-
Diacylation of Benzylamine: Generation of a tertiary amide, N,N-bis(5-bromo-2-chlorobenzoyl)benzylamine.
Each of these impurities has a distinct formation mechanism and requires specific strategies for mitigation and removal.
Q2: I have a significant amount of a polar impurity that is soluble in aqueous base. What is it and how is it formed?
A2: This impurity is almost certainly 5-bromo-2-chlorobenzoic acid , the hydrolysis product of your starting acyl chloride.
Mechanism of Formation:
5-bromo-2-chlorobenzoyl chloride is highly electrophilic and susceptible to hydrolysis, especially in the presence of trace amounts of water in your solvent or on your glassware. The reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile.[1]
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Order of Addition: Slowly add the 5-bromo-2-chlorobenzoyl chloride to the solution of benzylamine and a non-nucleophilic base. This ensures the amine has the first opportunity to react with the acyl chloride.
Purification:
If 5-bromo-2-chlorobenzoic acid is present in your crude product, it can be easily removed by an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while your desired amide product remains in the organic layer.
Q3: My NMR and Mass Spectrometry data suggest the presence of a high molecular weight byproduct. What could this be?
A3: A high molecular weight byproduct is likely the result of diacylation , leading to the formation of N,N-bis(5-bromo-2-chlorobenzoyl)benzylamine.
Mechanism of Formation:
Primary amines, such as benzylamine, can sometimes undergo a second acylation reaction.[] After the formation of the desired secondary amide, the remaining N-H proton is still slightly acidic. In the presence of a strong base and excess acyl chloride, the amide can be deprotonated to form an amidate anion. This anion is a potent nucleophile and can attack another molecule of 5-bromo-2-chlorobenzoyl chloride to form the diacylated tertiary amide.
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) relative to the 5-bromo-2-chlorobenzoyl chloride. This ensures the acyl chloride is the limiting reagent, minimizing the chance of a second acylation.
-
Controlled Addition: Add the acyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to control the exothermic reaction and favors the initial mono-acylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without promoting the deprotonation of the newly formed amide.[]
Purification:
The diacylated product is typically less polar than the desired mono-acylated product. Purification can be achieved through column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
Summary of Potential Side Products and Their Characteristics
| Side Product | Chemical Structure | Formation Pathway | Key Identifying Feature |
| 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chlorobenzoyl-OH | Hydrolysis of acyl chloride | Acidic; soluble in aqueous base |
| N,N-bis(5-bromo-2-chlorobenzoyl)benzylamine | (5-bromo-2-chlorobenzoyl)₂-N-benzyl | Diacylation of benzylamine | High molecular weight; less polar |
Experimental Protocols
Standard Synthesis of N-Benzyl-5-bromo-2-chlorobenzamide
-
To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.1 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 5-bromo-2-chlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred benzylamine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup as described in the purification section for the hydrolysis byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is effective for separating the starting materials, product, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used to identify the presence of impurities by comparing the spectra of the crude product to that of the pure compound.
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of the components in the reaction mixture, confirming the presence of the expected product and any side products.
Visual Diagrams
Caption: Main synthetic route to the target molecule.
Caption: Formation of common side products.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link][1]
-
Google Patents. (2015). Preparation method for 5-(N, N-dibenzylamino)acetylsalicylamide. CN104513177A. [3]
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Aryl Halides
From the desk of a Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed amination of aryl halides, a cornerstone of modern synthetic chemistry for C-N bond formation.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and troubleshoot common issues. Here, we move beyond simple protocols to delve into the causality behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: Foundational Knowledge and Best Practices
Before delving into specific troubleshooting scenarios, it is crucial to have a solid understanding of the reaction's mechanism and key components.
The Catalytic Cycle: A Refresher
The Buchwald-Hartwig amination is a complex catalytic process involving the transformation of an aryl halide and an amine into an arylamine in the presence of a palladium catalyst and a base.[2] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
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// Edges Pd0 -> OA_complex [label="Oxidative Addition\n(Ar-X)"]; OA_complex -> Amine_adduct [label="Amine Coordination\n(HNR'R'')"]; Amine_adduct -> Amido_complex [label="Deprotonation\n(Base)"]; Amido_complex -> Product [label="Reductive Elimination"]; Amido_complex -> Catalyst_regen [style=dashed]; Product -> Catalyst_regen [style=invis]; }
Understanding this cycle is the first step in diagnosing issues. For instance, a failure in the oxidative addition step might suggest a problem with the aryl halide or the catalyst's activation.
Core Components and Their Roles
The success of a Buchwald-Hartwig amination hinges on the careful selection of its four main components: the palladium source, the ligand, the base, and the solvent.[3]
| Component | Role in the Reaction | Key Considerations |
| Palladium Source | The heart of the catalyst. | Pre-catalysts are often preferred for their air stability and ease of activation.[4][5] Pd(OAc)₂ is a common choice but can be unreliable.[5] |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency.[2][6] The choice of ligand is often dictated by the substrates. |
| Base | Facilitates the deprotonation of the amine. | The base strength must be matched to the amine's pKa and the functional group tolerance of the substrates.[7][8] |
| Solvent | Solubilizes the reactants and influences the reaction rate. | Aprotic solvents like toluene, dioxane, and THF are commonly used.[4][7] Solubility issues are a frequent cause of reaction failure.[4] |
Section 2: Troubleshooting Guide in a Q&A Format
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction shows no conversion, or the conversion is very low. What are the likely causes?
This is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Reagent Quality: Ensure the purity and integrity of your starting materials. Amines, in particular, can be susceptible to oxidation. It's also crucial to use a reliable source of palladium catalyst.
-
Inert Atmosphere: While some modern catalyst systems are more robust, it's always best practice to assemble the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[7]
-
Temperature: Verify that the reaction is being conducted at the appropriate temperature. Some catalyst systems require elevated temperatures to be effective.[6]
-
Catalyst Activation Failure: If you are using a Pd(II) precursor like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[4][7] This reduction can sometimes be inefficient.
-
Inappropriate Ligand Choice: The ligand plays a critical role in the catalyst's activity. A ligand that is not well-suited for your specific substrates can lead to a stalled reaction.
-
Solution: Screen a panel of ligands. For sterically hindered substrates, bulky biarylphosphine ligands are often necessary.[6]
-
-
Base Incompatibility: The chosen base may not be strong enough to deprotonate the amine, or it may be incompatible with other functional groups in your molecules, leading to side reactions.[7][8]
-
Solution: Consult a base selection guide (see Table 2 below) and consider the pKa of your amine. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, potentially at the cost of longer reaction times.[7]
-
-
Poor Solubility: If any of the reactants or the catalyst are not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[4]
Q2: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What is happening?
The formation of a hydrodehalogenated arene is a common side reaction where the aryl halide is reduced instead of undergoing amination.[1] This often points to issues with the relative rates of the desired catalytic cycle versus off-cycle pathways.
-
β-Hydride Elimination: This is a common decomposition pathway for palladium-amido complexes, especially with amines bearing β-hydrogens.[1][9] It results in the formation of an imine and a palladium-hydride species, which can then reductively eliminate with the aryl halide to give the hydrodehalogenated product.
-
Catalyst Decomposition: If the active catalyst is not stable under the reaction conditions, it can decompose to palladium black, which can promote undesired side reactions.
-
Solution: Ensure a proper ligand-to-palladium ratio. Using a slight excess of the ligand can sometimes help stabilize the catalyst.
-
// Nodes Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Basics [label="Check Reagents,\nInert Atmosphere,\nTemperature", fillcolor="#FBBC05"]; Screen_Ligands [label="Screen Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Bases [label="Screen Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen_Solvents [label="Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Precatalyst [label="Switch to Pre-catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Check_Basics; Check_Basics -> Screen_Ligands [label="If basics are OK"]; Screen_Ligands -> Screen_Bases; Screen_Bases -> Screen_Solvents; Screen_Solvents -> Use_Precatalyst [label="If still no improvement"]; Use_Precatalyst -> Success; Screen_Solvents -> Success [label="If successful"]; Screen_Bases -> Success [label="If successful"]; Screen_Ligands -> Success [label="If successful"]; }
Q3: My reaction is not working with an aryl chloride. What should I do?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond, making oxidative addition more difficult.[5][6]
-
Specialized Ligands: The key to success with aryl chlorides is often the use of highly active, sterically demanding, and electron-rich ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups are specifically designed for this purpose.[2][6]
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to facilitate oxidative addition.[6]
-
Stronger Bases: A stronger base may be needed to achieve a sufficient rate of reaction.
Q4: I am trying to couple ammonia or a primary amine and am getting diarylation as a major byproduct. How can I improve the selectivity?
The mono-arylated product is often more nucleophilic than the starting primary amine, leading to a second amination reaction.[9]
-
Ammonia Surrogates: For the synthesis of primary anilines, using an ammonia equivalent like benzophenone imine or a silylamide can be effective.[1] These reagents undergo a single arylation, and the protecting group can be subsequently removed by hydrolysis.[1]
-
Ligand Choice: Certain ligands have been developed to favor the mono-arylation of primary amines.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants can sometimes help. Using a slight excess of the amine may favor the mono-arylated product.
Section 3: Frequently Asked Questions (FAQs)
-
What is the best palladium source to use? For reproducibility and ease of use, palladium pre-catalysts are highly recommended.[4][5] They are generally air-stable and provide a more consistent source of the active Pd(0) catalyst.
-
How do I choose the right base? The choice of base is critical and depends on the pKa of your amine and the functional group tolerance of your substrates.
Base Advantages Disadvantages NaOt-Bu High reaction rates, low catalyst loadings.[7] Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[7] LHMDS Tolerates protic functional groups, useful for low-temperature aminations.[7] Air-sensitive, can be incompatible with some functional groups at high temperatures.[7] Cs₂CO₃ Excellent functional group tolerance.[7] More expensive, can be difficult to stir on a large scale.[7] K₃PO₄, K₂CO₃ Good functional group tolerance, economical.[7] May require higher catalyst loadings and longer reaction times.[7] -
Which solvent should I use? Toluene, dioxane, THF, and t-BuOH are common choices.[4][7] The most important factor is ensuring that all components are soluble at the reaction temperature.[4] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[4]
-
Can I run the reaction open to the air? While some modern catalyst systems are more air-tolerant, it is always best practice to perform the reaction under an inert atmosphere to ensure reproducibility and prevent catalyst deactivation.[7]
-
My aryl iodide is not reacting well. I thought it would be the most reactive halide? While aryl iodides generally undergo oxidative addition more readily, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor by forming stable, unreactive palladium-iodide bridged dimers.[1][4] In such cases, switching to an aryl bromide or using a solvent in which the iodide salt is poorly soluble (like toluene) can be beneficial.[11]
Section 4: General Experimental Protocol
This is a generic protocol that can be used as a starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., G3 XPhos Pd, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, amine, base, and palladium pre-catalyst under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This guide is intended to be a living document. As new generations of catalysts and techniques emerge, we will continue to update it with the latest insights from the field.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Kappe, C. O., & Dallinger, D. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 10-13. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Markert, C., & Stradiotto, M. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2317-2342. [Link]
-
Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 7(10), 7084-7093. [Link]
-
Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
ResearchGate. (2015, February). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(43), 10864-10867. [Link]
-
Dreher, S. D., & Dormer, P. G. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. In Palladium-Catalyzed C-N and C-O Coupling (pp. 1-28). Wiley-VCH. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Widen, J. C., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 132(38), 13164-13166. [Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Comparative Guide to the Antifungal Activity of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, benzamide derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of antifungal activities. This guide provides an in-depth, objective comparison of the antifungal performance of various benzamide derivatives, supported by experimental data from recent studies. We will delve into their structure-activity relationships, mechanisms of action, and the experimental protocols crucial for their evaluation, offering a comprehensive resource for researchers in the field of mycology and drug discovery.
Introduction to Benzamide Derivatives as Antifungal Agents
Benzamides, characterized by a carboxamide group attached to a benzene ring, represent a significant class of compounds in the pharmaceutical industry. Their structural versatility allows for a wide range of modifications, leading to diverse biological activities, including potent antifungal effects. The core principle behind the development of these derivatives lies in the strategic incorporation of various chemical moieties to the benzamide scaffold, enhancing their binding affinity to fungal-specific targets and thereby improving their efficacy and selectivity. This guide will focus on a comparative analysis of several key classes of benzamide derivatives that have shown considerable promise in combating fungal pathogens.
Comparative Antifungal Performance: A Data-Driven Analysis
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50), which represent the lowest concentration of the agent required to inhibit the visible growth of a microorganism or reduce its growth by half, respectively. The following tables summarize the in vitro and in vivo antifungal activities of various benzamide derivatives against a range of clinically and agriculturally important fungal pathogens.
Table 1: In Vitro Antifungal Activity of Benzamide Derivatives (EC50/MIC in µg/mL)
| Derivative Class | Compound Example | Alternaria alternata | Alternaria solani | Botrytis cinerea | Sclerotinia sclerotiorum | Valsa mali | Candida albicans | Reference(s) |
| Triazole-Containing | Compound 6h | 1.77 | - | - | - | - | - | [1] |
| Compound 6k | - | - | - | - | - | - | [1] | |
| Pyridine-Linked 1,2,4-Oxadiazole | Compound 7h | - | 50.0 (% inhib.) | 90.5 (% inhib.) | 80.8 (% inhib.) | - | - | |
| N-(pyrazol-5-yl)benzamides | Compound 5IIIh | - | - | - | 0.37 (mg/L) | - | - | |
| Compound 5IIIc | - | - | - | - | 1.32 (mg/L) | - | ||
| Nicotinohydrazide | Compound J15 | - | - | - | - | - | - | [2] |
| Nicotinamide | Compound 16g | - | - | - | - | - | 0.25 | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.
Table 2: In Vivo Antifungal Efficacy of Benzamide Derivatives
| Derivative Class | Compound Example | Fungal Pathogen | Host | Efficacy | Reference(s) |
| Benzamidine-Triazole | Compound 16d | Colletotrichum lagenarium | Cucumber | 90% control at 200 µg/mL | [4] |
| N-(pyrazol-5-yl)benzamides | Compound 5IIIh | Sclerotinia sclerotiorum | - | 96.8% control at 100 mg/L | |
| Nicotinohydrazide | Compound J15 | Rhizoctonia solani | Rice | Superior to boscalid | [2] |
Unraveling the Mechanism of Action
The antifungal activity of benzamide derivatives is often attributed to their ability to interfere with crucial cellular processes in fungi. A predominant mechanism of action for many recently developed benzamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH) .
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase is a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5] Its primary function is to oxidize succinate to fumarate. Inhibition of SDH disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately cell death.[5][6][7]
Benzamide derivatives, particularly those belonging to the carboxamide class, act as potent SDH inhibitors (SDHIs).[8] They bind to the ubiquinone-binding site (Qp-site) of the SDH complex, preventing the natural substrate from accessing the active site.[6] Molecular docking studies have revealed that the amide moiety of these compounds often forms crucial hydrogen bonds with amino acid residues within the Qp-site, such as TYR58 and TRP173, anchoring the inhibitor in place.[9] The various substituents on the benzamide ring and other parts of the molecule contribute to the overall binding affinity and specificity, explaining the differences in potency observed between derivatives.[10]
Caption: Mechanism of action of SDHI benzamide derivatives.
Other Mechanisms
While SDH inhibition is a well-established mechanism, some benzamide derivatives may exert their antifungal effects through other pathways. For instance, certain nicotinamide derivatives have been shown to disrupt the fungal cell wall, leading to cell lysis.[3] Another reported mechanism for some benzamide fungicides is the inhibition of beta-tubulin polymerization, which disrupts mitosis and leads to mitotic arrest.[11] The diversity of the benzamide scaffold allows for the development of compounds with varied molecular targets.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of benzamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more effective antifungal agents.
-
Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring significantly influence activity. For instance, in a study of triazole-containing benzamides, the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring was found to remarkably improve antifungal activity.[1] Conversely, the introduction of electron-donating groups like methoxy or bulky groups like trifluoromethyl often leads to a decrease in activity.[1]
-
The Amide Linker: The amide group itself is often a critical pharmacophore, participating in key hydrogen bonding interactions with the target enzyme, as seen in SDH inhibitors.[9]
-
Linked Heterocycles: The type of heterocyclic moiety linked to the benzamide core plays a crucial role in defining the antifungal spectrum and potency. Triazoles, oxadiazoles, and pyrazoles have all been successfully incorporated to generate highly active compounds.[1][4]
-
Chirality: In some cases, the stereochemistry of the molecule can have a profound impact on its biological activity. For example, the (S)-enantiomer of a chiral SDHI was found to be significantly more active than its (R)-enantiomer, highlighting the importance of stereoselective synthesis.[12]
Caption: Key structural features influencing the antifungal activity of benzamide derivatives.
Experimental Protocols for Antifungal Evaluation
The objective comparison of antifungal agents relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Antifungal Susceptibility Testing
A. Broth Microdilution Method (CLSI M27-A3 Guideline Adaptation)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol Steps:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
Harvest fungal spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Preparation of Antifungal Stock Solutions and Dilutions:
-
Dissolve the benzamide derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the benzamide derivative that causes complete visual inhibition of fungal growth.
-
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
B. Agar Well Diffusion Method
This method is often used for preliminary screening of antifungal activity.
Protocol Steps:
-
Preparation of Agar Plates:
-
Prepare and sterilize an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Spread a standardized fungal inoculum uniformly over the surface of the agar plate using a sterile cotton swab.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
-
Add a fixed volume of the benzamide derivative solution (at a known concentration) into each well.
-
A solvent control and a standard antifungal agent should be included.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
-
In Vivo Antifungal Efficacy in a Plant Model
Evaluating the efficacy of antifungal compounds in a living organism is a critical step in their development.
Protocol Steps:
-
Plant Cultivation:
-
Grow healthy host plants (e.g., cucumber, rice) under controlled greenhouse conditions.
-
-
Preparation of Fungal Inoculum and Compound Solutions:
-
Prepare a spore suspension of the pathogenic fungus at a known concentration.
-
Prepare solutions of the benzamide derivative at various concentrations, often including a surfactant to ensure even coverage.
-
-
Inoculation and Treatment:
-
Plants can be treated with the compound before (protective) or after (curative) inoculation with the fungus.
-
Spray the compound solution onto the plant leaves until runoff.
-
Inoculate the plants by spraying the fungal spore suspension.
-
Include control groups: untreated and uninoculated (negative control), untreated and inoculated (positive control), and a commercial fungicide-treated group.
-
-
Incubation and Disease Assessment:
-
Maintain the plants in a high-humidity environment to promote disease development.
-
After a set incubation period, assess the disease severity based on a rating scale (e.g., percentage of leaf area infected).
-
Calculate the control efficacy of the compound relative to the positive control.
-
Cytotoxicity and Selectivity
A crucial aspect of drug development is to ensure that the compound is toxic to the target pathogen but safe for the host. Therefore, assessing the cytotoxicity of benzamide derivatives against mammalian cell lines is essential.
Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Culture:
-
Culture a mammalian cell line (e.g., human lung cells BEAS-2B, human liver cells THLE-2) in an appropriate medium.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the benzamide derivative for a specified period (e.g., 24-48 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
A high CC50 value for mammalian cells and a low MIC/EC50 value for the fungal pathogen indicate good selectivity and a favorable therapeutic index. For example, the nicotinohydrazide derivative J15 showed minimal effects on the viability of human lung and liver cells at effective antifungal concentrations, with cell viability remaining above 98%.[2]
Conclusion and Future Perspectives
Benzamide derivatives represent a highly promising and adaptable scaffold for the development of novel antifungal agents. Their efficacy against a wide range of fungal pathogens, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, provides a solid foundation for future research. The data presented in this guide highlights the potential of several benzamide classes, particularly those acting as succinate dehydrogenase inhibitors.
Future efforts in this field should focus on:
-
Rational Design and Synthesis: Leveraging SAR data and computational modeling to design and synthesize novel derivatives with enhanced potency, a broader spectrum of activity, and improved safety profiles.
-
Mechanism of Action Studies: Elucidating the molecular targets of benzamide derivatives that do not act as SDHIs to identify novel antifungal pathways.
-
Combating Resistance: Investigating the potential for benzamide derivatives to be effective against drug-resistant fungal strains and exploring their use in combination therapies to mitigate the development of resistance.
-
In-depth Toxicological and Pharmacokinetic Profiling: Conducting comprehensive in vivo studies to evaluate the safety, efficacy, and pharmacokinetic properties of the most promising lead compounds.
By continuing to explore the chemical space of benzamide derivatives and employing rigorous and standardized evaluation protocols, the scientific community can pave the way for the development of the next generation of effective and safe antifungal therapies.
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Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. PubMed[Link][11]
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The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. MDPI[Link][20]
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Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry[Link][21]
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Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry[Link][9]
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One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie International Edition[Link][12]
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Safety Operating Guide
Navigating the Disposal of N-Benzyl-5-bromo-2-chlorobenzamide: A Guide for Laboratory Professionals
The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with halogenated organic compounds. Such molecules can exhibit persistence in the environment and may have toxicological effects. Therefore, a cautious approach to waste management is not just a regulatory requirement but a cornerstone of responsible scientific practice.
Hazard Assessment: A Profile Based on Structural Analogs
Given the absence of a dedicated SDS for N-Benzyl-5-bromo-2-chlorobenzamide (CAS 892018-65-4)[1], we must infer its potential hazards from related structures. Compounds such as 2-Bromo-5-chlorobenzaldehyde, 5-Bromo-2-chlorobenzoic acid, and N-Benzylbenzamide share key structural motifs.[2][3][4][5] Based on the data for these analogs, N-Benzyl-5-bromo-2-chlorobenzamide should be handled as a substance that:
This inferred hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[7]
Table 1: Inferred Hazard Profile and Recommended Precautions
| Potential Hazard | GHS Classification (Inferred) | Recommended Precautionary Statements (Inferred) |
| Skin Irritation | Category 2 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | STOT SE Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| Acute Toxicity (Oral) | Category 4 (Harmful) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Regulatory Framework: Compliance with EPA and OSHA Standards
The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety is overseen by the Occupational Safety and Health Administration (OSHA).[8]
OSHA's Laboratory Standard: As mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), all laboratories must have a written Chemical Hygiene Plan (CHP).[9][10] The disposal procedures outlined here should be incorporated into your institution's CHP. Key elements of the CHP include standard operating procedures for safe handling and waste disposal, criteria for implementing control measures like PPE, and ensuring fume hoods are functioning correctly.[10]
EPA Hazardous Waste Codes: N-Benzyl-5-bromo-2-chlorobenzamide, as a halogenated organic compound, would likely be classified as a hazardous waste. The EPA designates hazardous wastes with specific codes. While a definitive code cannot be assigned without analytical testing, it is prudent to manage this waste under codes for halogenated organic compounds.[11][12] Specifically, if it were a spent solvent, it could fall under the F001 or F002 categories for halogenated solvents.[11][13][14] As a discarded commercial chemical product, it could potentially be a "U" or "P" listed waste, although it is not currently on these lists. The most conservative approach is to manage it as a hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, toxicity).
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe chemical waste disposal.[15]
-
Solid Waste: Collect solid N-Benzyl-5-bromo-2-chlorobenzamide, including any contaminated items like weighing paper or spatulas, in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate halogenated solvent waste from non-halogenated solvent waste.[16] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[15]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag.
Step 2: Waste Container Labeling
Accurate and detailed labeling is a legal requirement and crucial for the safety of waste handlers.
-
The label must include the words "Hazardous Waste."
-
Clearly write the full chemical name: "N-Benzyl-5-bromo-2-chlorobenzamide." Avoid abbreviations or chemical formulas.
-
List all components of the waste, including any solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Note the accumulation start date (the date the first drop of waste is added to the container).
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept tightly closed except when adding waste.[16]
-
The storage area should have secondary containment to capture any potential leaks.
-
Store away from incompatible materials.
Step 4: Final Disposal
-
Once the waste container is full, or within the time limits specified by your institution's EHS department, arrange for its collection by a licensed hazardous waste disposal company.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration at an EPA-approved facility.[15] This process effectively destroys the organic molecule, preventing its release into the environment.[15][17]
-
Never dispose of N-Benzyl-5-bromo-2-chlorobenzamide down the drain or in the regular trash.[16][18]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for N-Benzyl-5-bromo-2-chlorobenzamide.
Decision-Making Logic for Waste Characterization
The following diagram illustrates the logical process for characterizing this chemical waste in the absence of a specific SDS.
Caption: Decision tree for waste characterization.
By adhering to these procedures, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. The principles of careful hazard assessment, proper segregation, and certified disposal are paramount in the responsible management of all chemical waste.
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EPA Hazardous Waste Codes . Source: U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet for 2-CHLORO-5-BROMO BENZOIC ACID . Source: Loba Chemie. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Source: Occupational Safety and Health Administration. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Source: U.S. Environmental Protection Agency. [Link]
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Waste Code - RCRAInfo . Source: U.S. Environmental Protection Agency. [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste . Source: U.S. Environmental Protection Agency. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . Source: Clean Management Environmental Group, Inc. [Link]
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2-amino-N-benzyl-5-bromo-benzamide Chemical Information . Source: PubChem, National Center for Biotechnology Information. [Link]
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Manufacturing Process for 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE . Source: Gujarat Pollution Control Board. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
